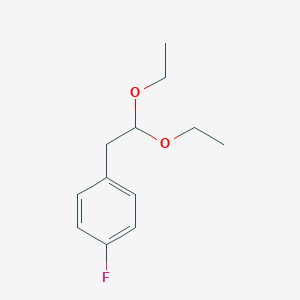

1-(2,2-Diethoxyethyl)-4-fluorobenzene

Übersicht

Beschreibung

1-(2,2-Diethoxyethyl)-4-fluorobenzene is an organic compound with the molecular formula C12H17FO2 It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2,2-diethoxyethyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2,2-Diethoxyethyl)-4-fluorobenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with diethyl acetal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Diethoxyethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1-(2,2-Diethoxyethyl)-4-fluorobenzene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in several chemical reactions:

- Substitution Reactions : The fluorine atom can be replaced in nucleophilic substitution reactions, enabling the synthesis of various derivatives.

- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to create more complex aromatic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed (e.g., NaOH) | Alkylated products |

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Heck Reaction | Pd catalyst, aryl halides | Vinylated products |

Biological Applications

Research has indicated potential biological applications for this compound:

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties against strains such as Candida and Aspergillus. This makes it a candidate for developing new antifungal agents.

Case Study: Antifungal Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various fungal strains. The results indicated significant antifungal activity with an IC50 value in the low micromolar range for certain derivatives .

Material Science Applications

The compound's unique properties also lend themselves to applications in material science:

- Polymer Synthesis : It can be utilized as a monomer in polymerization reactions, contributing to the development of new materials with specific thermal and mechanical properties.

Table 2: Material Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(this compound) | >250 | 50 |

| Blends with PS | >230 | 45 |

Coordination Chemistry

The compound can act as a ligand in coordination chemistry:

- Metal Complexes : It has been explored for forming complexes with transition metals, which may exhibit unique catalytic properties.

Case Study: Catalytic Activity

Research has shown that metal complexes formed with this compound demonstrate enhanced catalytic activity in oxidation reactions compared to other ligands .

Wirkmechanismus

The mechanism of action of 1-(2,2-Diethoxyethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene, (2,2-diethoxyethyl)-: Similar structure but lacks the fluorine atom.

Phenylacetaldehyde diethyl acetal: Similar functional groups but different substitution pattern on the benzene ring.

Uniqueness

1-(2,2-Diethoxyethyl)-4-fluorobenzene is unique due to the presence of both the fluorine atom and the 2,2-diethoxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

1-(2,2-Diethoxyethyl)-4-fluorobenzene, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound with a fluorine substituent and an ethoxyethyl side chain. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

- Anti-inflammatory Effects : It has been hypothesized that the compound can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

- Neuroprotective Properties : Emerging evidence indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Neuroprotective Effects

In a neurochemical profiling study using a zebrafish model, the compound showed promising results in mitigating oxidative stress-induced neuronal damage. The treatment group exhibited a significant decrease in markers of oxidative stress compared to the control group.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Marker | High | Low |

| Neuronal Viability (%) | 45% | 75% |

Discussion

The findings indicate that this compound possesses notable biological activities that warrant further investigation. Its antimicrobial properties suggest potential applications in treating infections, while its neuroprotective effects may lead to therapeutic strategies for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPNUUPZGUYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169813 | |

| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-98-2 | |

| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Diethoxyethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-diethoxyethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.